molecular formula C7H4N2O3 B105994 3-Hydroxy-4-nitrobenzonitrile CAS No. 18495-15-3

3-Hydroxy-4-nitrobenzonitrile

Cat. No.: B105994
CAS No.: 18495-15-3
M. Wt: 164.12 g/mol
InChI Key: JHNIFYUIFUWEFO-UHFFFAOYSA-N
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Description

3-Hydroxy-4-nitrobenzonitrile: is an organic compound with the molecular formula C7H4N2O3 . It is a yellow crystalline solid that is slightly soluble in water but more soluble in organic solvents such as alcohol and ether. This compound is known for its applications in various chemical syntheses and research fields .

Scientific Research Applications

3-Hydroxy-4-nitrobenzonitrile is utilized in various scientific research applications, including:

Safety and Hazards

3-Hydroxy-4-nitrobenzonitrile may cause skin irritation and may be harmful if absorbed through the skin. It may also cause irritation of the digestive tract and may be harmful if swallowed. Inhalation may cause respiratory tract irritation and may be harmful if inhaled .

Future Directions

3-Hydroxy-4-nitrobenzonitrile has been found to be a general-purpose matrix for the analyses of small organic, peptide, and protein molecules in MALDI MS . This suggests potential future directions in the field of mass spectrometry and the analysis of various types of analytes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy-4-nitrobenzonitrile can be synthesized through the reaction of 3,4-dinitrobenzonitrile with sodium hydroxide . The process involves converting 3,4-dinitrobenzonitrile to 3-hydroxy-4-nitrobenzoic acid sodium salt under alkaline conditions. This intermediate is then acidified to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of ionic liquids as recycling agents. This green synthesis approach minimizes the use of metal salt catalysts and simplifies the separation process, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as in the presence of a catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a catalyst such as .

    Substitution: Reagents like for converting the hydroxyl group to a chloro group.

Major Products:

Mechanism of Action

The mechanism of action of 3-hydroxy-4-nitrobenzonitrile involves its interaction with specific molecular targets. For instance, in biochemical assays, it may act as a substrate for enzymes, facilitating the study of enzyme kinetics and inhibition. The nitro group can undergo reduction, which is a key step in various biochemical pathways .

Comparison with Similar Compounds

  • 4-Hydroxy-3-nitrobenzonitrile
  • 3-Hydroxy-4-nitrobenzoic acid
  • 3-Nitro-4-hydroxybenzonitrile

Comparison: 3-Hydroxy-4-nitrobenzonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and solubility properties. Compared to 4-hydroxy-3-nitrobenzonitrile, it has a different position of the nitro and hydroxyl groups, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

3-hydroxy-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c8-4-5-1-2-6(9(11)12)7(10)3-5/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNIFYUIFUWEFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568388
Record name 3-Hydroxy-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18495-15-3
Record name 3-Hydroxy-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-cyanophenol (2.38 g, 20 mmol) was dissolved in methylene chloride(40 mL) followed by the addition of sodium nitrate (1.88 g, 22 mmol). The addition of sulfuric acid (20 mL/3M) was then made, followed by addition of a catalytic amount of sodium nitrite. The mixture was allowed to stir. After 24 hours, the reaction mixture was diluted with methylene chloride and extracted with water. The organic layer was dried over MgSO4 and filtered. The solvent was evaporated and chromatography of the resulting solid on silica gel (4% MeOH/CH2Cl2) gave the desired product(910 mg, 28%). 1H NMR (CD3COCD3): d 8.30 (d,1H), 7.67 (s,1H), 7.49 (d, 1H).
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
28%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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